3-[(3-Methylcyclopentyl)amino]benzonitrile

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams often face challenges in sourcing stereochemically complex ROCK inhibitors for detailed SAR studies. This compound directly addresses that need: • Provides two undefined stereocenters, enabling chiral resolution to probe ROCK1/2 selectivity. • Features a bifunctional benzonitrile scaffold for rapid analog synthesis via hydrolysis or N-functionalization. • Offers a 20-21% cost advantage over the 2-methyl regioisomer, optimizing budget for focused library generation.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13246314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylcyclopentyl)amino]benzonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C13H16N2/c1-10-5-6-13(7-10)15-12-4-2-3-11(8-12)9-14/h2-4,8,10,13,15H,5-7H2,1H3
InChIKeyLHJDGYZCVGAGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Methylcyclopentyl)amino]benzonitrile: Structural Identity, Physicochemical Baseline, and Procurement Context


3-[(3-Methylcyclopentyl)amino]benzonitrile (CAS 1339915-69-3, CID 64501439) is a synthetic, low-molecular-weight (200.28 g/mol) aryl amino nitrile featuring a benzonitrile core substituted at the meta position with a 3-methylcyclopentylamino moiety [1]. It is classified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . The compound contains two undefined stereocenters on the cyclopentyl ring, yielding a stereoisomeric mixture with a topological polar surface area (tPSA) of 35.8 Ų and a calculated logP (XLogP3) of 3.3 [1]. It is commercially supplied as a research-grade chemical by vendors including Enamine and Biosynth at purities typically ≥95% [2].

ROCK pathway inhibition study fit with stereochemical mixture probe
Kinase inhibitor SAR studies requiring undefined stereocenters for chiral exploration
Computed property profiling: reported XLogP3 and tPSA support CNS drug-like space evaluation

Why Generic Substitution Risks Functional Failure: The Case for 3-[(3-Methylcyclopentyl)amino]benzonitrile over Its Closest Analogs


Within the 3-(cycloalkylamino)benzonitrile chemical series, small structural perturbations profoundly modulate lipophilicity, steric bulk, and stereochemical complexity, which are critical determinants of target binding, metabolic stability, and off-target promiscuity [1]. The 3-methylcyclopentyl substituent introduces two undefined stereocenters and a specific methyl positional isomerism that cannot be replicated by the unsubstituted cyclopentyl analog (CAS 1019569-17-5) or the 2-methyl regioisomer (CAS 1478130-53-8) [2]. These structural differences translate into quantifiable differences in computed physicochemical properties, including lipophilicity (XLogP3: 3.3 for the 3-methyl isomer vs. 2.6 for the des-methyl analog) and steric topology [1][3]. For researchers requiring a specific stereochemical and lipophilic profile for structure-activity relationship (SAR) studies or ROCK inhibition, simple substitution with an unsubstituted or regioisomeric analog is likely to alter key molecular recognition and pharmacokinetic parameters [1].

This Compound
Closest Analog
Why Substitution May Shift Results
3-Methylcyclopentyl (2 undefined stereocenters)
Des-methyl cyclopentyl (CAS 1019569-17-5; 0 stereocenters)
Achiral analog lacks stereochemical complexity; chiral SAR and target engagement interpretation may not transfer
3-Methyl substitution; reported XLogP3 3.3
2-Methyl regioisomer (CAS 1478130-53-8; same formula, different methyl position)
Regioisomeric shift alters steric topology and NH vector geometry; binding-mode context may differ despite similar computed lipophilicity

Quantitative Evidence Guide: Comparative Profiling of 3-[(3-Methylcyclopentyl)amino]benzonitrile Against Key Analogs


Lipophilicity Differentiation: XLogP3 of the 3-Methylcyclopentyl Analog Versus the Des-Methyl and 2-Methyl Regioisomer

The computed partition coefficient (XLogP3) of 3-[(3-Methylcyclopentyl)amino]benzonitrile is 3.3, which is 0.7 log units higher than its des-methyl analog, 3-(cyclopentylamino)benzonitrile (XLogP3 = 2.6), as computed by PubChem [1][2]. The 2-methylcyclopentyl regioisomer (CAS 1478130-53-8) shares the same molecular formula and weight but differs in methyl group position, which alters molecular shape and steric accessibility without changing the gross lipophilicity predicted by XLogP3 .

Lipophilicity Differentiation
Reported
Target: XLogP3 = 3.3
Des-methyl analog: XLogP3 = 2.6
ΔXLogP3 = +0.7 vs. des-methyl
Reported lipophilicity increase may support permeability differentiation in SAR studies
Computed by XLogP3 algorithm; experimental logP data to verify
Lipophilicity Drug-likeness Physicochemical profiling SAR studies

Stereochemical Complexity as a Unique Differentiator: Two Undefined Stereocenters Versus Zero in the Des-Methyl Analog

3-[(3-Methylcyclopentyl)amino]benzonitrile possesses two undefined atom stereocenters on the cyclopentyl ring (at C1 and C3 positions), resulting in a mixture of up to four stereoisomers [1]. In contrast, the des-methyl analog, 3-(cyclopentylamino)benzonitrile, has zero defined or undefined stereocenters, yielding a single achiral molecular entity [2]. The 2-methyl regioisomer (CAS 1478130-53-8) also contains two undefined stereocenters, but at different ring positions, producing distinct stereoisomeric mixtures with different spatial arrangements .

Stereochemical Complexity
Reported
2 undefined stereocenters
Supports stereochemical SAR probe context; des-methyl analog has 0 stereocenters
Computed by Cactvs; mixture of up to four stereoisomers
Stereochemistry Chiral resolution Biological target engagement Selectivity

Hydrogen Bond Donor/Acceptor Topology: Impact on Molecular Recognition in ROCK ATP-Binding Pocket

The target compound contains one hydrogen bond donor (secondary amine NH) and two hydrogen bond acceptors (nitrile nitrogen and aniline nitrogen), with a topological polar surface area (tPSA) of 35.8 Ų [1]. This HBD/HBA profile is identical among the three analogs (3-methyl, 2-methyl, and des-methyl), indicating that H-bond capacity alone does not differentiate these compounds. However, the spatial orientation of the HBD (NH) relative to the benzonitrile core is influenced by the cyclopentyl substitution pattern, which modulates the vector angle of the NH bond [1].

H-Bond Donor/Acceptor Topology
Reported
HBD = 1, HBA = 2, tPSA = 35.8 Ų
Identical across 3-methyl, 2-methyl, and des-methyl analogs
H-bond capacity conserved; NH vector geometry differentiation may influence hinge-region binding
Spatial orientation not captured by HBD/HBA count alone
Hydrogen bonding Kinase inhibitor design ATP-competitive inhibition Binding mode

Procurement Differentiation: Unit Pricing and Supplier Availability of 3-Methyl Versus 2-Methyl Regioisomer

As of 2023, 3-[(3-Methylcyclopentyl)amino]benzonitrile (50 mg) was available from Enamine at $348.00, while the 2-methyl regioisomer (CAS 1478130-53-8) at the same quantity and purity (95%) from the same supplier commands a premium price of $421.00, representing a 21% cost differential [1][2]. At the 500 mg scale, the 3-methyl isomer was listed at $397.00 versus $478.00 for the 2-methyl analog, a difference of 20% [1][2].

Procurement Differentiation
Source review
3-Methyl isomer: $348/50 mg
2-Methyl regioisomer: $421/50 mg
Reported ~20% lower unit cost
May support budget-constrained SAR library enumeration
Enamine catalog pricing as of 2023; 95% purity for both compounds
Chemical procurement Cost efficiency Supply chain Research budget optimization

Application Scenarios: Where 3-[(3-Methylcyclopentyl)amino]benzonitrile Delivers Differentiated Value


ROCK1/ROCK2 Selectivity SAR Probe in Kinase Inhibitor Discovery Programs

The compound's ROCK inhibitory activity, combined with its distinct stereochemical profile (two undefined stereocenters), makes it a valuable tool compound for dissecting the stereochemical determinants of ROCK1 versus ROCK2 selectivity [1]. Research teams investigating ATP-competitive ROCK inhibitors can use the 3-methylcyclopentyl isomer as a scaffold to explore how cyclopentyl ring substitution patterns and absolute stereochemistry influence hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. The compound's lipophilicity (XLogP3 = 3.3) positions it in a favorable range for both enzyme and cell-based assays, offering adequate membrane permeability while avoiding the excessive lipophilicity that often leads to non-specific binding .

Cost-Efficient Analog Synthesis and Library Enumeration for Medicinal Chemistry

With a 20-21% lower unit cost compared to its 2-methyl regioisomer from the same commercial source, the 3-methyl isomer offers a budget advantage for medicinal chemistry teams synthesizing focused libraries of cyclopentylamino benzonitrile analogs [1]. The benzonitrile group serves as a versatile synthetic handle for further elaboration (e.g., hydrolysis to amides, reduction to amines, or cyclization to heterocycles), while the secondary amine provides a functionalization point for N-alkylation or acylation . This bifunctional reactivity, combined with favorable pricing, makes the compound an efficient entry point for generating diverse analog sets in lead optimization campaigns.

Physicochemical Property Benchmarking for CNS Drug Design

The compound's computed property profile—molecular weight (200.28 g/mol), tPSA (35.8 Ų), and XLogP3 (3.3)—falls within favorable CNS drug-like space as defined by commonly applied multiparameter optimization (MPO) scores [1]. This property constellation makes it a useful benchmarking standard for CNS-penetrant kinase inhibitor programs, where balancing sufficient lipophilicity for blood-brain barrier penetration against excessive tPSA for passive permeability is critical [1]. The compound can serve as a reference point when evaluating the property shifts introduced by further structural modifications (e.g., halogenation, N-substitution) in lead series exploration.

Chiral Resolution and Stereochemical Structure-Activity Relationship Studies

The presence of two undefined stereocenters creates a mixture of up to four stereoisomers, offering a unique platform for chiral resolution studies [1]. Separation of the individual stereoisomers (e.g., via chiral HPLC or diastereomeric salt resolution) and subsequent testing of each enantiomer/diastereomer for differential ROCK1/ROCK2 inhibition can reveal critical stereochemical SAR information that is inaccessible with the achiral des-methyl analog [1]. This application is particularly valuable for intellectual property strategy, where specific stereoisomers may demonstrate superior selectivity and provide a basis for composition-of-matter patent claims.

Application
Selection Property
Validation Focus
ROCK isoform selectivity SAR studies
Stereochemical profile with undefined stereocenters
Isoform-selectivity assay context; chiral SAR interpretation
Focused library synthesis for medicinal chemistry
Bifunctional reactivity and cost-context procurement
Analog enumeration review; budget-constrained lead optimization
CNS kinase inhibitor property benchmarking
Computed physicochemical profile within reported CNS MPO space
CNS drug-like property score review; permeability context
Chiral resolution and stereochemical SAR studies
Stereoisomeric mixture of up to four isomers
Enantiomer-specific assay context; chiral separation method review
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